![molecular formula C10H13NO2S B7467796 3-methyl-N-prop-2-enylbenzenesulfonamide](/img/structure/B7467796.png)
3-methyl-N-prop-2-enylbenzenesulfonamide
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Overview
Description
3-methyl-N-prop-2-enylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has shown promising results in different studies related to its synthesis, mechanism of action, and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-methyl-N-prop-2-enylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In studies related to its potential as an anticancer agent, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In studies related to its potential as an inhibitor of enzymes involved in the progression of Alzheimer's and Parkinson's, it has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-prop-2-enylbenzenesulfonamide are dependent on the specific application and dosage used. In studies related to its potential as an anticancer agent, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In studies related to its potential as an inhibitor of enzymes involved in the progression of Alzheimer's and Parkinson's, it has been shown to increase the levels of neurotransmitters in the brain, which can improve cognitive function. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methyl-N-prop-2-enylbenzenesulfonamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Another advantage is its potential as a building block for the synthesis of more complex molecules. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret results in certain experiments. Additionally, the compound's potential toxicity and side effects need to be further studied to ensure its safety in lab experiments.
Future Directions
There are several future directions for research on 3-methyl-N-prop-2-enylbenzenesulfonamide. One direction is to further study its potential as an anticancer agent, with a focus on improving its selectivity for cancer cells and reducing potential side effects. Another direction is to study its potential as an inhibitor of enzymes involved in the progression of Alzheimer's and Parkinson's, with a focus on improving its ability to cross the blood-brain barrier. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other fields such as material science.
Synthesis Methods
The synthesis of 3-methyl-N-prop-2-enylbenzenesulfonamide involves the reaction of 3-methylbenzenesulfonyl chloride with propargylamine in the presence of a base. The reaction takes place at room temperature, and the product is obtained in good yield. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Scientific Research Applications
The unique chemical structure of 3-methyl-N-prop-2-enylbenzenesulfonamide has made it an attractive compound for scientific research. It has shown potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been studied for its potential as an anticancer agent, as well as its ability to inhibit certain enzymes involved in the progression of diseases such as Alzheimer's and Parkinson's. In organic synthesis, it has been used as a building block for the synthesis of more complex molecules. In material science, it has been studied for its potential as a corrosion inhibitor.
properties
IUPAC Name |
3-methyl-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-3-7-11-14(12,13)10-6-4-5-9(2)8-10/h3-6,8,11H,1,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORUTKSQIQZXPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-prop-2-enylbenzenesulfonamide |
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